2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-[2-(2-bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16/h5-8H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPUVJQWJQJUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657281 | |
| Record name | 2-[2-(2-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-53-2 | |
| Record name | 2-[2-(2-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups (OH). They are known to be mild Lewis acids, which means they can accept an electron pair. Boronic acids are generally stable and easy to handle, making them important in organic synthesis.
Applications in Organic Synthesis
One of the most common applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent.
Biological Activity
2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and biochemistry. Its structural attributes suggest that it may exhibit significant biological activity, particularly in the context of cancer treatment and cellular signaling pathways. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a dioxaborolane ring structure that is known for its ability to participate in various chemical reactions. The presence of the bromoethyl group may enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H20BBrO2 |
| Molecular Weight | 305.12 g/mol |
| CAS Number | 850567-53-2 |
| Boiling Point | Not available |
Anticancer Properties
Recent studies have explored the anticancer properties of boron-containing compounds. For instance, research indicates that derivatives of boronic acids can inhibit cancer cell growth by modulating cellular signaling pathways. A notable study demonstrated that compounds similar to this compound exhibited selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .
The mechanism of action for this compound appears to involve interference with key signaling pathways that regulate cell proliferation and migration. Specifically, it has been shown to affect the localization and levels of specific phosphoproteins involved in cancer cell motility and growth inhibition . The exact pathways remain under investigation but are thought to include modulation of c-MET signaling, which is crucial in various cancers.
Study 1: Growth Inhibition in Cancer Cell Lines
A study conducted on murine liver cell lines assessed the growth inhibition properties of various boron-containing compounds. The findings indicated that certain derivatives could effectively inhibit the growth of hepatocellular carcinoma cells while having negligible effects on healthy liver cells .
Study 2: Cellular Migration Assays
Another investigation focused on the compound's ability to inhibit cancer cell migration. The results highlighted that treatment with this compound significantly reduced the migratory capacity of cancer cells in vitro, suggesting potential applications in preventing metastasis .
Safety and Toxicity
While exploring its biological activity, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that the compound may cause skin irritation and is harmful if ingested . Further toxicological studies are required to establish a comprehensive safety profile for potential therapeutic use.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reaction
One of the primary applications of this compound is in the Suzuki-Miyaura reaction, a widely used method for forming carbon-carbon bonds. The presence of the bromine atom allows for effective coupling with aryl or vinyl boron compounds to create complex organic molecules. This reaction is crucial in synthesizing pharmaceuticals and agrochemicals.
Polymer Synthesis
The compound is instrumental in synthesizing polymers through chain-growth polymerization techniques. Specifically, it can be used as a monomer or a comonomer in the production of functionalized polymers that exhibit desired properties for various applications, including drug delivery systems and advanced materials.
Anticancer Agents
Research indicates that derivatives of boronic acids have potential as anticancer agents due to their ability to inhibit proteasomes and disrupt cancer cell proliferation. The incorporation of 2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into drug design can enhance the efficacy of therapeutic compounds targeting cancer cells.
Targeted Drug Delivery
The compound can be utilized in targeted drug delivery systems where boronate esters facilitate the transport of drugs to specific tissues or cells. This targeting capability is essential for reducing side effects and improving treatment outcomes in various diseases.
Nanoparticle Synthesis
In nanotechnology, this compound serves as a precursor for synthesizing boron-doped nanoparticles. These nanoparticles have applications in catalysis and as contrast agents in imaging technologies due to their unique electronic properties.
Sensor Development
The reactivity of boronic acids with diols makes this compound suitable for developing chemical sensors that detect glucose and other biomolecules. Such sensors are vital in medical diagnostics and monitoring.
Data Table: Applications Overview
| Application Area | Specific Use Case | Mechanism/Process |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura Cross-Coupling | Formation of carbon-carbon bonds |
| Polymer Synthesis | Functionalized polymers | Chain-growth polymerization |
| Medicinal Chemistry | Anticancer agents | Inhibition of proteasomes |
| Targeted drug delivery | Boronate ester transport | |
| Nanotechnology | Nanoparticle synthesis | Boron-doping for enhanced properties |
| Sensor development | Reactivity with biomolecules |
Case Study 1: Polymer Applications
A study demonstrated the use of this compound in synthesizing a series of functionalized polyolefins with improved thermal stability and mechanical properties. The resulting materials showed promise for applications in automotive components and packaging.
Case Study 2: Anticancer Activity
In preclinical trials, derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the disruption of proteasomal activity, highlighting its potential as a lead compound for developing new anticancer therapies.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
The target compound’s reactivity and applications are influenced by its ortho-substituted bromoethyl group. Key structural analogs include:
- However, the ethyl spacer may enhance flexibility for intramolecular reactions .
- Reactivity in Alkylation : Unlike bromomethyl analogs (e.g., ), the bromoethyl group enables two-step alkylation via elimination to form a vinyl intermediate, expanding utility in cascade reactions .
Halogen and Functional Group Modifications
- Bromine vs. Chlorine : Bromine’s higher leaving-group ability compared to chlorine (e.g., in ) enhances the target compound’s suitability for nucleophilic substitutions.
- Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit improved metabolic stability in drug candidates but lack the alkylation versatility of bromoethyl derivatives.
Cross-Coupling Reactions
Preparation Methods
Direct Esterification of 2-(2-Bromoethyl)phenylboronic Acid with Pinacol
The most common and efficient preparation involves the reaction of 2-(2-bromoethyl)phenylboronic acid with pinacol under anhydrous conditions to form the corresponding pinacol boronate ester.
$$
\text{2-(2-Bromoethyl)phenylboronic acid} + \text{Pinacol} \xrightarrow[\text{anhydrous}]{\text{solvent, heat}} \text{2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + H_2O
$$
- Solvent: Anhydrous acetonitrile, toluene, or dichloromethane
- Temperature: Room temperature to reflux (20–110 °C depending on solvent)
- Reaction Time: 1.5 to several hours
- Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate to remove water formed during esterification
- Yield: Generally high (>95%)
- A suspension of 2-(2-bromoethyl)phenylboronic acid is stirred in anhydrous solvent.
- Pinacol is added slowly to the mixture.
- The reaction is stirred until a clear solution is obtained, indicating complete conversion.
- The solvent and water are removed under reduced pressure at mild temperatures (30–35 °C).
- The crude product is isolated as a light yellow solid and can be purified by recrystallization or chromatography if needed.
Example Data from Related Compound Synthesis:
| Parameter | Value |
|---|---|
| Starting boronic acid | 4-bromophenylboronic acid (analogue) |
| Pinacol amount | Slight excess (1.02 equiv.) |
| Solvent | Acetonitrile |
| Temperature | 20 °C |
| Reaction time | 1.5 hours |
| Yield | 99.7% |
| Product appearance | Light yellow solid |
Note: Although this example is for 2-(4-bromophenyl) derivative, the method is directly applicable to the 2-(2-bromoethyl)phenyl analogue due to similar reactivity patterns.
Industrial and Scale-Up Considerations
- Continuous Flow Synthesis: Industrial production can benefit from continuous flow reactors, which provide precise control over reaction parameters such as temperature, mixing, and residence time, improving yield and purity.
- Automation: Automated reagent addition and in-line monitoring (e.g., IR or NMR spectroscopy) enhance reproducibility.
- Purification: Crystallization or chromatography is used to achieve high purity suitable for pharmaceutical or advanced material applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct esterification with pinacol | 2-(2-Bromoethyl)phenylboronic acid | Pinacol, anhydrous solvent, heat, drying agent | Simple, high yield | >95 | Most common laboratory method |
| Bromination of ethyl precursor | 2-(2-Ethyl)phenylboronic acid pinacol ester | NBS or Br2, radical initiator, mild temp | Selective bromination | Moderate to high | Requires two steps, careful control |
| Continuous flow synthesis (industrial) | Same as direct esterification | Flow reactor, automated controls | Scalable, reproducible | High | Suitable for large-scale production |
Research Findings and Analytical Data
- NMR Spectroscopy: The boronate ester formation is confirmed by the disappearance of boronic acid OH signals and appearance of characteristic pinacol methyl singlets (~1.3 ppm in ^1H NMR).
- Yield and Purity: Reported yields for similar compounds exceed 95%, with purity confirmed by NMR and HPLC.
- Stability: The pinacol boronate esters are stable under ambient conditions but should be stored under inert atmosphere to prevent hydrolysis.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Catecholborane, THF, 95°C, 6 h | 89% | 90–94% |
| 2 | Heptane, −40°C precipitation | 85% | >95% |
How can spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), bromoethyl CH (δ 3.38 ppm, triplet), and pinacol methyl groups (δ 1.26 ppm). Absence of δ 6.5–7.0 ppm peaks rules out catechol contamination .
- B NMR : A sharp singlet near δ 30 ppm confirms boronic ester formation .
- IR : B-O stretching at ~1350 cm and absence of OH stretches (>3000 cm) validate esterification .
Note : For ambiguous signals, use 2D NMR (e.g., HSQC) to resolve structural isomerism or decomposition byproducts .
How does the bromoethyl group influence reactivity in cross-coupling reactions?
Answer:
The bromoethyl moiety acts as a latent electrophile, enabling sequential functionalization:
Suzuki-Miyaura Coupling : The boronic ester participates in aryl-aryl bond formation.
Nucleophilic Substitution : Post-coupling, the bromoethyl group undergoes SN2 reactions (e.g., with amines or thiols) to install diverse substituents .
Q. Table 2: Reactivity Comparison with Analogues
| Substituent | Reactivity in Suzuki Coupling | Secondary Functionalization |
|---|---|---|
| Bromoethyl (target) | Moderate | High (via SN2) |
| Chlorophenyl | High | Low |
| Ethynylphenyl | Low | High (click chemistry) |
How can researchers optimize conditions to minimize premature cleavage of the bromoethyl group?
Answer:
- Solvent Choice : Use polar aprotic solvents (e.g., THF or DCM) to stabilize the boronic ester while limiting SN2 reactivity .
- Temperature Control : Maintain reactions below 50°C to prevent β-hydride elimination or bromide displacement .
- Catalyst Screening : Pd(PPh) minimizes side reactions compared to stronger bases (e.g., KCO) in Suzuki couplings .
What strategies resolve discrepancies in NMR data between synthetic batches?
Answer:
- Contamination Check : Compare H NMR with reference spectra (e.g., δ 1.26 ppm pinacol peaks). Catechol contamination shows δ 6.8–7.0 ppm aromatic signals .
- Decomposition Analysis : Heat a sample to 60°C for 1 h and re-run NMR. New peaks at δ 4.5–5.0 ppm suggest boronic acid formation .
- Isomer Differentiation : Use NOESY to distinguish ortho/meta substitution if synthetic pathways favor unintended regiochemistry .
How can derivatives of this compound be designed for enhanced stability?
Answer:
Q. Table 3: Derivative Design Guidelines
| Modification | Stability Impact | Reactivity Trade-off |
|---|---|---|
| Bulkier substituents | ↑ Stability | ↓ Coupling efficiency |
| Electron-withdrawing | ↑ Stability | ↓ Nucleophilicity |
How do solvent and catalyst choices affect efficiency in multi-step syntheses?
Answer:
- Solvent Polarity : DCM enhances boronic ester stability but slows SN2 reactions; DMF accelerates substitutions but risks ester hydrolysis .
- Catalyst Systems : NiCl/dppf enables selective cross-coupling of the boronic ester without bromide displacement, whereas Pd catalysts may require protecting groups .
Methodological Tip : Screen solvents (DCM vs. THF) and catalysts (Pd vs. Ni) using high-throughput experimentation to balance yield and selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
